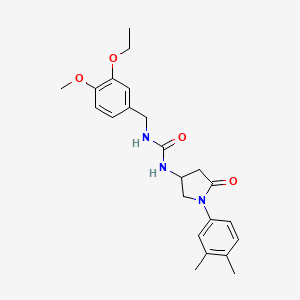

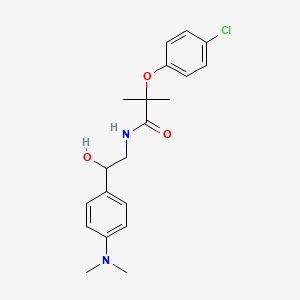

![molecular formula C10H19ClN2O2 B2652894 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride CAS No. 2319802-76-9](/img/structure/B2652894.png)

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, also known as Lu AE58054, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders.

科学的研究の応用

Chemical Reactions and Pharmacological Consequences

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, related to Oxazepam (OX), reacts with ethanol in various solutions, forming 3-O-ethyloxazepam (EtOX). This reaction, particularly in acidic media like simulated gastric fluid, results in EtOX formation which impacts the pharmacological effects of OX. EtOX is absorbed similarly to OX but is eliminated slower and is less pharmacologically active (Yang & Yang, 2020).

Configurational and Conformational Studies

The NMR spectra of substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, synthesized through specific chemical reactions, provide insights into the configurations and conformations of these compounds, including the perhydro-1,4-oxazinone moiety (Cahill & Crabb, 1972).

Electrochemical and Computational Studies

Studies on triazepines carboxylate substituted compounds, which are structurally related, demonstrate their roles as acid corrosion inhibitors for mild steel. These studies involve both experimental and theoretical approaches to evaluate the inhibition efficiencies and the protection offered to metal surfaces (Alaoui et al., 2018).

Atropisomerism in Tachykinin NK1-Receptor Antagonists

Research on N-benzylcarboxamide derivatives of bicyclic compounds, including oxazepines, demonstrates the occurrence of atropisomerism due to steric hindrance. These studies have implications for receptor recognition and pharmacological activity, particularly in NK1-antagonistic activity (Ishichi, Ikeura, & Natsugari, 2004).

Synthesis and Application in Heterocyclic Chemistry

The synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, achieved through condensation and nucleophilic substitutions reactions, opens pathways to a library of bis-functionalized pyrido-1,4-diazepines. This research contributes to the development of novel compounds with potential applications in medicinal and material chemistry (El Bouakher et al., 2013).

Base-Promoted Cascade Transformation

Base-promoted transformations of certain derivatives lead to the formation of novel tricyclic compounds. This showcases the potential of chemical transformations in creating structurally complex and novel molecular frameworks (Shutalev et al., 2008).

Transformation into Di- and Triheterocyclic Systems

Reactions involving pyrido[2,3-d]pyrimidine derivatives lead to the formation of new heterocyclic systems like pyridazino[3,4-e]-1,2,4-triazepine. These transformations indicate the versatile nature of these compounds in synthesizing various heterocyclic systems with potential pharmaceutical applications (Śladowska et al., 1997).

Reversible Dimerisation and Conformational Analysis

Studies on perhydropyrido[1,2-c][1,3]oxazepines reveal their ability to undergo reversible dimerisation and preference for certain ring conformations. This research adds to the understanding of the physical and chemical properties of these compounds (Cahill, Crabb, & Whiting, 1976).

特性

IUPAC Name |

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13;/h8-9,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUCEFQPEJZNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCNCC2COCC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

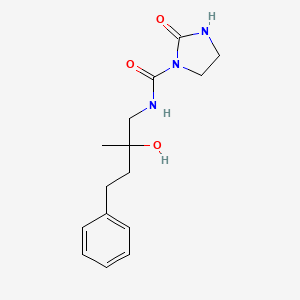

![[(3R,4R,5R,6S)-4-acetyloxy-5-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B2652812.png)

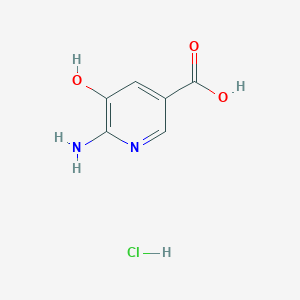

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)

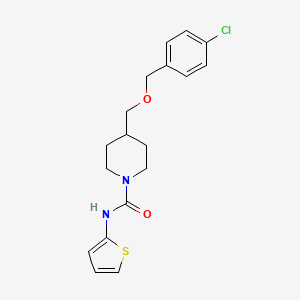

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)

![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)

![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)